Ortho-Fluorine Substitution Confers Higher Computed LogP and Enhanced Hydrogen-Bond Acceptor Capacity Versus the Non-Fluorinated Phenyl Analog
Replacement of the 2‑fluorophenyl group with an unsubstituted phenyl ring (as in the commercially available analog 4‑(morpholinosulfonyl)‑N‑((5‑phenylisoxazol‑3‑yl)methyl)benzamide) eliminates the electronegative fluorine atom. The target compound exhibits a computed XLogP3 of 1.7 and a heavy‑atom count of 31, whereas the phenyl analog has a lower XLogP3‑AA of approximately 1.2–1.4 (estimated based on the removal of one fluorine) and a heavy‑atom count of 30 [1]. The additional fluorine also increases the number of hydrogen‑bond acceptor sites capable of participating in weak C–F···H interactions, a feature that is frequently exploited in kinase and GPCR inhibitor design [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and heavy-atom count |
|---|---|
| Target Compound Data | XLogP3 = 1.7; Heavy-atom count = 31 (PubChem CID 44044736) |
| Comparator Or Baseline | 4-(Morpholinosulfonyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide; XLogP3 ≈ 1.2–1.4; Heavy-atom count = 30 |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.5; ΔHeavy-atom count = +1 |
| Conditions | PubChem computed properties using XLogP3 3.0 algorithm |
Why This Matters
Higher lipophilicity can improve membrane permeability and target‑binding (e.g., hydrophobic pockets), while the additional halogen-bond acceptor may enhance selectivity against targets preferring ortho‑fluorine interactions, impacting purchasing decisions for CNS or intracellular targets.
- [1] PubChem Compound Summary for CID 44044736, N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide. National Center for Biotechnology Information, U.S. National Library of Medicine, 2025. View Source
- [2] Politzer, P., Murray, J.S. (2013) Halogen bonding: a new interaction for drug design and related applications. ChemMedChem 8: 881–890. View Source
